2,8,12-Trimethyltridecanoic acid
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Overview
Description
2,8,12-Trimethyltridecanoic acid: is a methyl-branched fatty acid with the molecular formula C16H32O2 . This compound is characterized by its unique structure, which includes three methyl groups attached to the tridecanoic acid backbone at positions 2, 8, and 12 . It is a relatively rare fatty acid and has been identified in various natural sources, including butterfat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,12-Trimethyltridecanoic acid typically involves the alkylation of tridecanoic acid with methyl groups at specific positions. One common method is the Friedel-Crafts alkylation, where tridecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,8,12-Trimethyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl groups into carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tridecanedioic acid or tridecanone.
Reduction: Formation of 2,8,12-trimethyltridecanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,8,12-Trimethyltridecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,8,12-Trimethyltridecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes involved in fatty acid metabolism. The methyl groups can influence the compound’s binding affinity to these enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4,8,12-Trimethyltridecanoic acid: Another methyl-branched fatty acid with methyl groups at positions 4, 8, and 12.
2,6,10-Trimethylundecanoic acid: A similar compound with a shorter carbon chain and methyl groups at positions 2, 6, and 10.
Uniqueness
2,8,12-Trimethyltridecanoic acid is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to serve as a valuable model compound in various research applications .
Properties
CAS No. |
223638-15-1 |
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Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)9-8-11-14(3)10-6-5-7-12-15(4)16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18) |
InChI Key |
KVEHWHLEWPGVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCCCC(C)C(=O)O |
Origin of Product |
United States |
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